alpha-Tocopherol-d6 Acetate
alpha-Tocopherol-d6 Acetate
This stable-labeled internal standard is suited for quantitation of tocopheryl acetate by LC/MS or GC/MS Vitamin E testing applications such as quality control testing of Vitamin E fortified foods, dietary supplements, or pharmaceuticals. Tocopheryl acetate is a synthetic form of Vitamin E used as a fortifying agent, dietary supplement for Vitamin E in food or additive in vaping liquids. The U.S. Centers for Disease Control and Prevention (CDC) identified vitamin E acetate as very strong culprit of concern in the recent vaping related lung disease outbreak in the United States.
Brand Name:
Vulcanchem
CAS No.:
143731-16-2
VCID:
VC0135823
InChI:
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3
SMILES:
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C
Molecular Formula:
C31H52O3
Molecular Weight:
478.791
alpha-Tocopherol-d6 Acetate
CAS No.: 143731-16-2
Cat. No.: VC0135823
Molecular Formula: C31H52O3
Molecular Weight: 478.791
* For research use only. Not for human or veterinary use.
Specification
| Description | This stable-labeled internal standard is suited for quantitation of tocopheryl acetate by LC/MS or GC/MS Vitamin E testing applications such as quality control testing of Vitamin E fortified foods, dietary supplements, or pharmaceuticals. Tocopheryl acetate is a synthetic form of Vitamin E used as a fortifying agent, dietary supplement for Vitamin E in food or additive in vaping liquids. The U.S. Centers for Disease Control and Prevention (CDC) identified vitamin E acetate as very strong culprit of concern in the recent vaping related lung disease outbreak in the United States. |
|---|---|
| CAS No. | 143731-16-2 |
| Molecular Formula | C31H52O3 |
| Molecular Weight | 478.791 |
| IUPAC Name | [(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
| Standard InChI | InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3 |
| Standard InChI Key | ZAKOWWREFLAJOT-JALLZHECSA-N |
| SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator